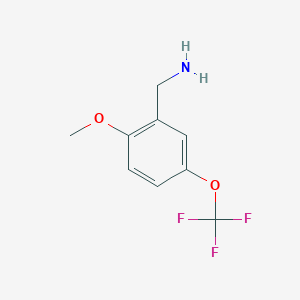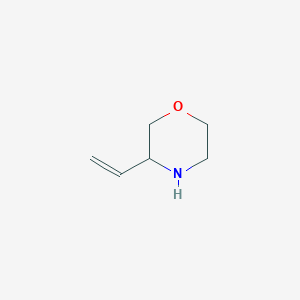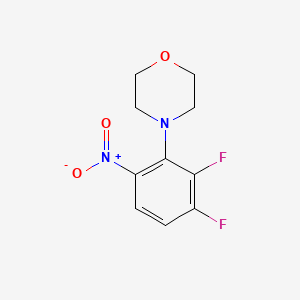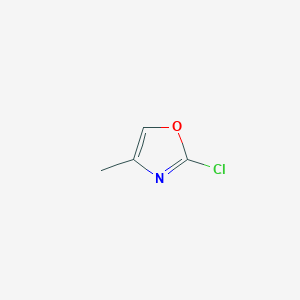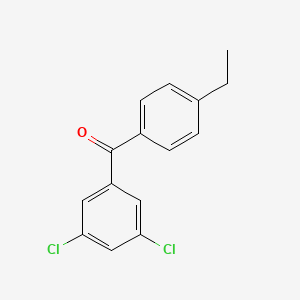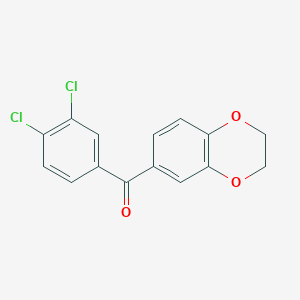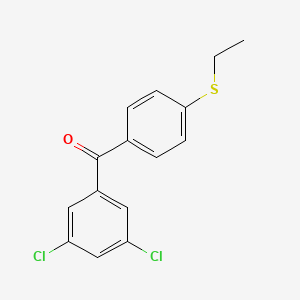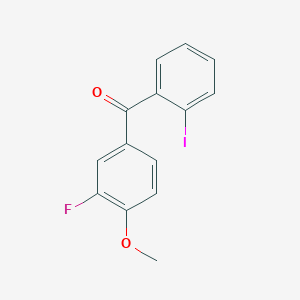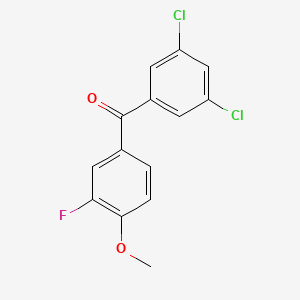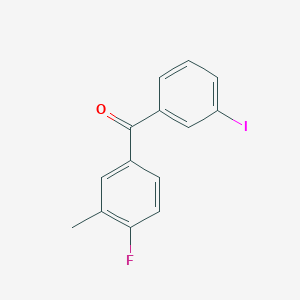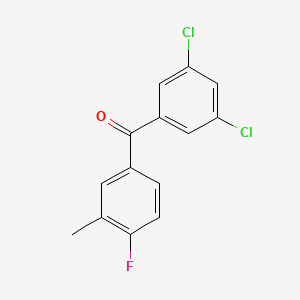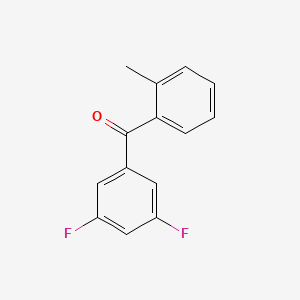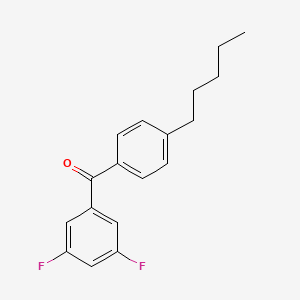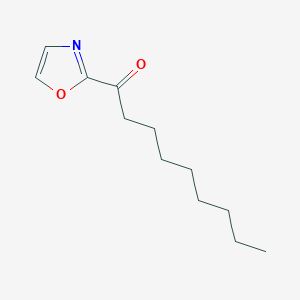
2-Nonanoyloxazole
Übersicht
Beschreibung
2-Nonanoyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It features a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
Target of Action
2-Nonanoyloxazole is an organic compound that belongs to a class of compounds called oxazoles It has been studied for its role in drug development, with promising results in the treatment of bacterial and fungal infections. This suggests that its targets could be specific proteins or enzymes involved in the metabolic pathways of these microorganisms.
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given its potential role in treating bacterial and fungal infections, it is plausible that this compound may interfere with essential biochemical pathways in these microorganisms, leading to their inhibition or death
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, methanol, and chloroform This suggests that it may be well-absorbed in the body
Result of Action
Given its potential role in treating bacterial and fungal infections, it can be inferred that the compound may exert its effects by inhibiting the growth of these microorganisms or killing them outright. The specific molecular and cellular effects would depend on the nature of the target and the mode of action of the compound.
Biochemische Analyse
Cellular Effects
The effects of 2-Nonanoyloxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK pathway, leading to changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability of this compound can be influenced by environmental factors such as pH and temperature . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways can influence the levels of metabolites within the cell, affecting overall metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate its movement into different cellular compartments . Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent at room temperature, which facilitates the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide under flow conditions . Another approach involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to prepare oxazole-based compounds .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems, such as magnetically recoverable nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is eco-friendly and efficient, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nonanoyloxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Reactions involving the substitution of hydrogen atoms in the oxazole ring with other functional groups.
Condensation: Formation of oxazole derivatives through condensation reactions with aromatic aldehydes and 2-aminophenols.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Condensation: Catalysts like Fe3O4@SiO2@PPh2-Rh under reflux conditions.
Major Products: The major products formed from these reactions include various oxazole derivatives with potential biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-Nonanoyloxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness: 2-Nonanoyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
1-(1,3-oxazol-2-yl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRJAPUCIYUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642038 | |
| Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-39-9 | |
| Record name | 1-(2-Oxazolyl)-1-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


